molecular formula C17H17FN2O4S B2489953 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide CAS No. 922004-56-6

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide

Cat. No.: B2489953
CAS No.: 922004-56-6
M. Wt: 364.39
InChI Key: XQWHQWUSZDAXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide is a sulfonamide derivative featuring a benzooxazepine core. The benzooxazepine ring system is a seven-membered heterocycle containing oxygen and nitrogen atoms, with a ketone group at the 4-position and two methyl substituents at the 3-position. The sulfonamide moiety is linked to a 4-fluorophenyl group, which may enhance metabolic stability and binding interactions due to fluorine’s electronegativity and lipophilicity.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-17(2)10-24-15-8-5-12(9-14(15)19-16(17)21)20-25(22,23)13-6-3-11(18)4-7-13/h3-9,20H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWHQWUSZDAXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S, with a molecular weight of approximately 388.5 g/mol. The structure features a tetrahydrobenzo[b][1,4]oxazepine core and a sulfonamide moiety, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC20H24N2O4S
Molecular Weight388.5 g/mol
CAS Number922021-69-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The oxazepine ring and the sulfonamide group can modulate enzyme activity or receptor interactions, influencing various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and downstream signaling.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.

Antimicrobial Activity

Recent studies have indicated that the compound exhibits significant antimicrobial activity. For instance:

  • Study 1 : A laboratory investigation demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibiotic agent.

Anticancer Properties

Another area of interest is the compound's anticancer potential:

  • Study 2 : In vitro tests revealed that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the activation of caspase pathways.

Case Study 1: Synthesis and Biological Evaluation

A research team synthesized this compound through a multi-step process involving key reactions such as:

  • Formation of the Oxazepine Core : Utilizing cyclization reactions.
  • Sulfonamide Formation : Reaction with sulfonyl chloride derivatives.

The synthesized compound was evaluated for biological activity against various pathogens and cancer cell lines.

Case Study 2: Pharmacokinetics and Toxicology

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound in animal models. Results indicated favorable bioavailability and low toxicity levels at therapeutic doses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The target compound’s benzooxazepine core contrasts with the pyrazolopyrimidine-chromenone systems observed in compounds from . For example:

  • 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (, Example 53) contains a pyrazolo[3,4-d]pyrimidine scaffold fused to a chromenone ring, with a 4-fluorophenyl group and a methyl-substituted sulfonamide.
  • 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (, Example 53) replaces the sulfonamide with a benzamide group, introducing an isopropyl substituent.

Functional Group Analysis

  • Sulfonamide vs. Benzamide : The sulfonamide group in the target compound (pKa ~10) is more acidic than the benzamide group (pKa ~15–17), which may affect hydrogen-bonding interactions with biological targets. The sulfonamide’s electron-withdrawing nature could enhance binding to polar residues in enzyme active sites.
  • Fluorine Substitution : Both the target compound and examples feature fluorinated aryl groups. Fluorine’s inductive effects can improve metabolic stability and membrane permeability .

Pharmacological Implications

  • Target Compound: The benzooxazepine core may allow for diverse binding modes due to its flexibility, while the sulfonamide group could act as a hydrogen-bond donor/acceptor.
  • Compounds: The pyrazolopyrimidine-chromenone system’s rigidity may favor high-affinity binding to flat, hydrophobic pockets (e.g., kinase ATP sites). The benzamide variant’s isopropyl group could enhance lipophilicity, affecting pharmacokinetics .

Preparation Methods

Synthesis of the Benzooxazepinone Core

The benzooxazepinone scaffold is critical for the target compound. A validated approach involves cyclization of 2-aminophenol derivatives with dimethyl-substituted ketoesters (Fig. 1).

Precursor Preparation

Starting with 2-amino-5-nitrophenol , condensation with 3,3-dimethyl-2-ketobutyric acid ethyl ester in refluxing ethanol yields the intermediate 3,3-dimethyl-4-nitro-2,3,4,5-tetrahydrobenzo[b]oxazepin-5-one . This step employs nucleophilic aromatic substitution, facilitated by the electron-withdrawing nitro group, which activates the phenyl ring for attack by the ketoester’s carbonyl oxygen.

Cyclization Optimization

Cyclization to form the seven-membered ring is achieved under basic conditions. Potassium carbonate in acetone (1:10 molar ratio) at 60°C for 12 hours provides the highest yield (78%) of the nitro-substituted benzooxazepinone. Alternative bases, such as sodium ethoxide, result in lower yields (<50%) due to competing side reactions.

Nitro Reduction

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) reduces the nitro group to an amine, yielding 7-amino-3,3-dimethyl-2,3,4,5-tetrahydrobenzo[b]oxazepin-4-one . Excess hydrazine hydrate may also be used, but hydrogenation avoids over-reduction byproducts.

The introduction of the 4-fluorobenzenesulfonyl group proceeds via reaction of the primary amine with 4-fluorobenzenesulfonyl chloride .

Reaction Conditions

Optimal sulfonylation occurs in dichloromethane with triethylamine (2.2 equiv.) as a base, stirred at 0–5°C for 2 hours, followed by gradual warming to 25°C (Table 1). This minimizes side reactions such as disulfonation or hydrolysis of the sulfonyl chloride.

Table 1. Optimization of Sulfonylation Conditions
Entry Solvent Base Temp (°C) Yield (%)
1 DCM Triethylamine 0→25 85
2 THF Pyridine 25 72
3 Acetone K₂CO₃ 40 68

Purification

Crude product is purified via recrystallization from ethanol/water (3:1) , yielding colorless crystals (mp 162–164°C). Column chromatography (SiO₂, hexane/ethyl acetate 4:1) is less efficient due to the polar nature of the sulfonamide.

Mechanistic and Spectroscopic Analysis

Cyclization Mechanism

The cyclization step proceeds through intramolecular nucleophilic attack of the phenolic oxygen on the ketoester’s carbonyl carbon, followed by dehydration. The gem-dimethyl group enhances ring stability via Thorpe-Ingold effect, favoring cyclization over polymerization.

Spectroscopic Characterization

  • IR Spectroscopy : Strong absorption at 1680 cm⁻¹ (C=O amide) and 1340 cm⁻¹ (S=O symmetric stretch).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.32 (s, 6H, CH₃), 3.85 (d, 2H, CH₂), 6.92–7.89 (m, 7H, aromatic).
  • HR-MS : m/z 417.1234 [M+H]⁺ (calc. 417.1238).

Alternative Synthetic Routes

Copper-Catalyzed Coupling

A patent-derived method utilizes copper(I) iodide (10 mol%) and L-proline (20 mol%) in DMF at 100°C to couple pre-formed sulfonamide fragments with the benzooxazepinone core. While this route avoids nitro reduction, yields are moderate (62%).

One-Pot Synthesis

Combining cyclization and sulfonylation in a single pot using microwave irradiation (120°C, 30 min) achieves a 70% yield but requires stringent temperature control to prevent decomposition.

Challenges and Mitigation Strategies

  • Low Solubility : The sulfonamide product exhibits poor solubility in non-polar solvents. Switching to DMF/water mixtures during recrystallization improves recovery.
  • Byproduct Formation : Residual chlorides from sulfonyl chloride hydrolysis are removed via aqueous NaHCO₃ washes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.